molecular formula C20H18O6 B6479139 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate CAS No. 890632-59-4

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B6479139
CAS No.: 890632-59-4
M. Wt: 354.4 g/mol
InChI Key: IUUDCWCNURVEAW-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromenone core, substituted with a 2,5-dimethoxyphenyl group and an acetate ester. Chromenones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by acetylation to introduce the acetate group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the chromenone core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or chromenone core.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory properties, are of interest.

    Medicine: Research explores its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 3-(2,5-Dimethoxyphenyl)-2H-chromen-2-one
  • 4-Methyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

This compound is unique due to the specific combination of functional groups and the chromenone core

Properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-11-15-7-5-14(25-12(2)21)10-18(15)26-20(22)19(11)16-9-13(23-3)6-8-17(16)24-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUDCWCNURVEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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